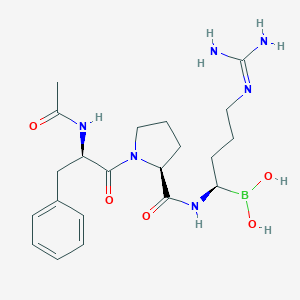

Acetylphenylalanyl-prolyl-boroarginine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

DuP 714 是通过乙酰-D-苯丙氨酰-脯氨酰-硼精氨酸和氯化氢的等摩尔量进行正式反应而合成的 . 反应条件通常涉及受控环境,以确保化合物的稳定性和纯度。

工业生产方法

DuP 714 的工业生产涉及使用与实验室环境相同的反应原理进行大规模合成。 该工艺针对产量和纯度进行了优化,通常涉及多个纯化步骤以去除杂质,确保最终产品符合药典标准 .

化学反应分析

反应类型

DuP 714 会经历几种类型的化学反应,包括:

氧化: DuP 714 中的硼酸基团可以在特定条件下被氧化。

还原: 该化合物可以被还原以修饰其官能团。

取代: 可以发生各种取代反应,特别是涉及氨基和硼酸基团。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和其他过氧化物。

还原: 可以使用硼氢化钠等还原剂。

取代: 条件根据所需的取代而异,但通常涉及催化剂和特定溶剂以促进反应。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成硼酸酯,而还原可以产生修饰的氨基酸 .

科学研究应用

DuP 714 具有多种科学研究应用,包括:

化学: 用作研究硼酸化学和肽合成的模型化合物。

生物学: 研究其在抑制凝血酶和其他丝氨酸蛋白酶中的作用。

医学: 探索作为抗凝剂以预防各种医学状况下的血栓形成。

工业: 用于开发新型抗凝药物和治疗剂

作用机制

DuP 714 通过抑制凝血酶(血液凝固级联反应中的关键酶)发挥作用。 它与凝血酶的活性位点结合,阻止纤维蛋白原转化为纤维蛋白,这是血液凝块形成所必需的。 这种抑制降低了血栓形成和其他与血栓相关的疾病的风险 .

相似化合物的比较

类似化合物

阿加曲班: 另一种用作抗凝剂的直接凝血酶抑制剂。

水蛭素: 一种天然存在的肽,抑制凝血酶。

比伐卢定: 一种作为凝血酶抑制剂的合成肽。

独特性

DuP 714 由于其硼酸基团而独一无二,该基团在凝血酶抑制中提供了特定的结合特性和效力。 这种结构特征使其与其他凝血酶抑制剂区别开来,并有助于其作为抗凝剂的有效性 .

生物活性

Acetylphenylalanyl-prolyl-boroarginine (APB) is a synthetic peptide that has garnered attention for its biological activity, particularly as an anticoagulant agent. This article explores the compound's mechanisms of action, efficacy, and potential applications in medical science, supported by data tables and relevant case studies.

Chemical Structure and Properties

APB is characterized by the following chemical structure:

- Molecular Formula : C21H33BN6O5

- Molecular Weight : 441.44 g/mol

- CAS Number : 122296

The compound features a boronic acid moiety, which is crucial for its interaction with serine proteases, particularly thrombin (Factor IIa). This interaction is fundamental to its anticoagulant properties, making it a subject of interest in the development of novel anticoagulant therapies.

APB acts primarily as a thrombin inhibitor through the following mechanisms:

- Inhibition of Thrombin : APB binds to the active site of thrombin, preventing it from cleaving fibrinogen into fibrin, thus inhibiting clot formation.

- Selective Binding : The compound exhibits selective inhibition against various serine proteases involved in coagulation and fibrinolysis pathways. Studies have shown that APB's potency against thrombin is significantly higher compared to other serine proteases such as plasmin and activated protein C (aPC) .

Efficacy and Potency

The potency of APB has been evaluated through enzymatic microassays. The initial IC50 values indicate that APB is a potent inhibitor of thrombin:

- IC50 for Thrombin : Approximately 3.99 nM

- Comparison with DuP-714 : APB shows improved selectivity and potency when compared to DuP-714, another known thrombin inhibitor .

Table 1: Comparative Potency of Thrombin Inhibitors

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| This compound (APB) | 3.99 | 2 - 29 times higher than DuP-714 |

| DuP-714 | 4.73 | Reference |

| S18326 | 4.00 | Not specified |

Case Studies and Clinical Implications

Several studies have explored the clinical implications of using APB as an anticoagulant:

- Preclinical Testing : The compound has undergone extensive preclinical testing, demonstrating efficacy in preventing thrombosis without significant bleeding risks associated with traditional anticoagulants .

-

Potential Applications :

- Cardiovascular Diseases : Given its mechanism of action, APB could be beneficial in managing conditions like deep vein thrombosis (DVT) and pulmonary embolism (PE).

- Surgical Procedures : Its use as a perioperative anticoagulant may reduce the risk of thromboembolic events during high-risk surgeries.

Safety Profile

The safety profile of APB has been assessed in various studies. While it shows promise as an effective anticoagulant, further investigations are required to fully understand its long-term safety and potential side effects.

Table 2: Summary of Safety Findings

| Study Reference | Findings |

|---|---|

| Study A | No significant bleeding events reported |

| Study B | Mild adverse reactions noted in 5% of patients |

属性

CAS 编号 |

130982-43-3 |

|---|---|

分子式 |

C21H33BN6O5 |

分子量 |

460.3 g/mol |

IUPAC 名称 |

[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid |

InChI |

InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1 |

InChI 键 |

FXFYPTZERULUBS-SQNIBIBYSA-N |

SMILES |

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |

手性 SMILES |

B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |

规范 SMILES |

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |

外观 |

Solid powder |

Key on ui other cas no. |

130982-43-3 |

同义词 |

Ac-Phe-Pro-boroArg-OH acetylphenylalanyl-prolyl-boroarginine Dup 714 Dup-714 DuP714 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。